molecular formula C35H39BF4N2 B13896191 (4S,5S)-1,3-Bis(2,6-diethylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate

(4S,5S)-1,3-Bis(2,6-diethylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate

Cat. No.: B13896191
M. Wt: 574.5 g/mol
InChI Key: VCYDWDBBNXVEBC-UHFFFAOYSA-N
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Description

(4S,5S)-1,3-Bis(2,6-diethylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two diethylphenyl groups and two diphenyl groups attached to a dihydroimidazolium core. The tetrafluoroborate anion provides stability to the cationic imidazolium structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-1,3-Bis(2,6-diethylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate typically involves the following steps:

    Formation of the Imidazolium Core: The initial step involves the condensation of appropriate diethylphenyl and diphenyl precursors with a suitable imidazole derivative under controlled conditions.

    Quaternization: The imidazole derivative is then quaternized using a suitable alkylating agent to form the imidazolium cation.

    Anion Exchange: The final step involves the exchange of the counterion with tetrafluoroborate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-1,3-Bis(2,6-diethylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolium oxides, while reduction could produce imidazolium hydrides.

Scientific Research Applications

(4S,5S)-1,3-Bis(2,6-diethylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate has diverse applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and as a probe in molecular biology.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which (4S,5S)-1,3-Bis(2,6-diethylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S,5S)-1,3-Bis(2,6-diethylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate stands out due to its specific diethylphenyl and diphenyl substitutions, which confer unique chemical and physical properties, making it highly versatile in various applications.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C35H39BF4N2

Molecular Weight

574.5 g/mol

IUPAC Name

1,3-bis(2,6-diethylphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate

InChI

InChI=1S/C35H39N2.BF4/c1-5-26-21-15-22-27(6-2)32(26)36-25-37(33-28(7-3)23-16-24-29(33)8-4)35(31-19-13-10-14-20-31)34(36)30-17-11-9-12-18-30;2-1(3,4)5/h9-25,34-35H,5-8H2,1-4H3;/q+1;-1

InChI Key

VCYDWDBBNXVEBC-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCC1=C(C(=CC=C1)CC)N2C=[N+](C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5CC)CC

Origin of Product

United States

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